molecular formula C12H13NO4S B13787388 7-(3-Hydroxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid CAS No. 67637-77-8

7-(3-Hydroxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid

Cat. No.: B13787388
CAS No.: 67637-77-8
M. Wt: 267.30 g/mol
InChI Key: LVMIRUKNFYMNER-UHFFFAOYSA-N
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Description

7-(3-Hydroxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-B]pyridine core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Hydroxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor, followed by functional group modifications to introduce the hydroxypropyl and carboxylic acid groups. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring cost-effectiveness, and maintaining product quality. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient and consistent production .

Chemical Reactions Analysis

Types of Reactions

7-(3-Hydroxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles such as amines and thiols. Reaction conditions typically involve controlling the temperature, pH, and solvent to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield carboxylic acids, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

Biological Activities

Antiviral Properties
Research indicates that 7-(3-hydroxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid exhibits significant antiviral activity, particularly against herpesviruses such as herpes simplex virus types 1 and 2 and cytomegalovirus. The mechanism of action is believed to involve inhibition of viral replication by interfering with viral enzymes or cellular pathways essential for viral proliferation.

Anti-inflammatory and Anticancer Potential
The compound has also been investigated for its anti-inflammatory and anticancer properties. Studies suggest that it can modulate signaling pathways involved in inflammation and cell proliferation, making it a candidate for further development in cancer therapeutics.

Applications in Medicinal Chemistry

Therapeutic Development
The unique properties of this compound make it a valuable target in drug development. Its ability to interact with various biological targets positions it as a candidate for the treatment of viral infections and inflammatory diseases.

Interaction Studies
Research often focuses on the binding affinity of this compound to viral proteins or receptors implicated in disease processes. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to elucidate these interactions, providing insights into the compound's mechanism of action and guiding further optimization for therapeutic use.

Comparative Analysis with Related Compounds

A comparative analysis highlights several compounds within the thieno[2,3-b]pyridine class that share structural similarities with this compound:

Compound NameStructureKey Properties
4-Oxo-4,7-dihydrothieno[2,3-b]pyridineSimilar core structureAntiviral activity against herpesviruses
Thienopyridone derivativesVarying substituentsAnti-inflammatory properties
Thieno[2,3-b]pyridine carboxamidesCarboxamide functionalizationKinase inhibition potential

These compounds underscore the diversity within the thieno[2,3-b]pyridine class while emphasizing how the unique hydroxylpropyl substitution in this compound may enhance its biological activity and selectivity as a therapeutic agent.

Mechanism of Action

The mechanism of action of 7-(3-Hydroxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 7-(3-Hydroxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid has a unique thieno[2,3-B]pyridine core and additional functional groups that confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

7-(3-Hydroxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid is a heterocyclic compound notable for its potential therapeutic applications. Its unique structure, characterized by a thieno[2,3-b]pyridine core and various functional groups, suggests a range of biological activities, particularly in antiviral and anti-inflammatory domains.

  • Molecular Formula : C₁₂H₁₃N₁O₄S
  • Molecular Weight : 267.31 g/mol
  • CAS Number : 67637-77-8

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties, particularly against herpesviruses such as herpes simplex virus types 1 and 2 and cytomegalovirus. The mechanism of action is believed to involve the inhibition of viral replication through interference with viral enzymes or cellular pathways essential for viral life cycles.

Anti-inflammatory Properties

Compounds within the thieno[2,3-b]pyridine class have demonstrated potential in modulating inflammatory responses. This compound may influence signaling pathways related to inflammation, making it a candidate for further studies in inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that this compound could have anticancer properties. Its ability to modulate cell proliferation pathways positions it as a promising agent in cancer therapy research.

Structure-Activity Relationship (SAR)

The structural features of the compound play a crucial role in its biological activity. The presence of the hydroxylpropyl group at the 7-position may enhance its affinity for viral proteins or other molecular targets compared to similar compounds lacking this substitution. This relationship underscores the importance of specific functional groups in determining the efficacy of therapeutic agents.

Study 1: Antiviral Efficacy

In a study published in PubMed, researchers explored various derivatives of thieno[3,2-b]pyridine and their antiviral activities. The findings highlighted that specific modifications could significantly enhance potency against herpesvirus DNA polymerases while maintaining selectivity over human DNA polymerases. This suggests that similar modifications in this compound could yield improved antiviral agents .

Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory potential of thieno[2,3-b]pyridine derivatives. The results indicated that these compounds could inhibit key inflammatory mediators and pathways, suggesting that this compound might demonstrate similar effects due to its structural characteristics .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructureKey Properties
4-Oxo-4,7-dihydrothieno[2,3-b]pyridineSimilar core structureAntiviral activity against herpesviruses
Thienopyridone derivativesVarying substituentsAnti-inflammatory properties
Thieno[2,3-b]pyridine carboxamidesCarboxamide functionalizationKinase inhibition potential

This comparative analysis highlights how variations in chemical structure can lead to diverse biological activities within the thieno[2,3-b]pyridine class.

Properties

CAS No.

67637-77-8

Molecular Formula

C12H13NO4S

Molecular Weight

267.30 g/mol

IUPAC Name

7-(3-hydroxypropyl)-2-methyl-4-oxothieno[2,3-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C12H13NO4S/c1-7-5-8-10(15)9(12(16)17)6-13(3-2-4-14)11(8)18-7/h5-6,14H,2-4H2,1H3,(H,16,17)

InChI Key

LVMIRUKNFYMNER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)N(C=C(C2=O)C(=O)O)CCCO

Origin of Product

United States

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